molecular formula C23H35N5O3 B2658447 N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 922117-24-6

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2658447
CAS No.: 922117-24-6
M. Wt: 429.565
InChI Key: YZNBMQPUTDIRES-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O3 and its molecular weight is 429.565. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Synthesis and Biological Activity

Organocatalytic approaches have enabled the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities. These methods provide spirooxindole derivatives with high enantiopurity and structural diversity, offering new pathways for drug development (Xiao-Hua Chen et al., 2009).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, including those with morpholino groups, have been explored for their corrosion inhibition properties on mild steel. These complexes demonstrate significant potential for protecting metal surfaces, bridging the gap between coordination chemistry and materials engineering (Mriganka Das et al., 2017).

Synthesis of Pyrrolidinoindolines

Research into asymmetric hydrovinylation has led to the creation of pyrrolidinoindolines, providing a basis for synthesizing molecules with all carbon-quaternary centers. These findings have implications for the synthesis of enantiopure compounds with potential pharmacological applications (H. Lim & T. V. RajanBabu, 2011).

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O3/c1-26-10-6-19-16-18(4-5-20(19)26)21(28-8-2-3-9-28)17-25-23(30)22(29)24-7-11-27-12-14-31-15-13-27/h4-5,16,21H,2-3,6-15,17H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNBMQPUTDIRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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